![molecular formula C18H18N4O2S3 B2853692 N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040653-82-4](/img/structure/B2853692.png)
N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a thiazolo[4,5-d]pyrimidine derivative. Thiazolo[4,5-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, thioxopyrimidines and their condensed analogs are often synthesized through [3+3], [4+2], [5+1] cyclization processes or domino reactions .Scientific Research Applications
Anticancer Therapeutics
Pyridopyrimidines have been studied for their potential use in cancer therapy. Compounds like palbociclib, which contain a pyridopyrimidine moiety, have been developed for the treatment of breast cancer . The structural similarity of pyridopyrimidines to DNA and RNA bases allows them to interact with various cellular targets, making them suitable candidates for anticancer drugs.
Anti-Inflammatory Agents
The anti-inflammatory properties of pyridopyrimidines make them valuable in the development of treatments for conditions like rheumatoid arthritis . Their ability to modulate inflammatory pathways can lead to new therapeutic options for patients suffering from chronic inflammatory diseases.
Antimicrobial Activity
Pyridopyrimidines exhibit antimicrobial activity, which is crucial in the fight against bacterial and viral infections . Their mechanism of action often involves interfering with the replication process of pathogens, providing a pathway for new antibiotics and antiviral agents.
Cardiovascular Disease Management
Some pyridopyrimidines show promise in the management of cardiovascular diseases due to their hypotensive effects . They can act on various receptors and enzymes involved in blood pressure regulation, offering potential benefits for patients with hypertension.
Neuroprotective Effects
Research has indicated that pyridopyrimidines may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . By protecting neuronal cells from damage, these compounds could slow the progression of diseases like Alzheimer’s and Parkinson’s.
Analgesic Applications
The analgesic properties of pyridopyrimidines are another area of interest, particularly for the development of new pain management drugs . Their ability to alleviate pain without the side effects associated with traditional analgesics could lead to safer, more effective treatments.
properties
IUPAC Name |
N-cyclopentyl-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c23-13(19-11-6-4-5-7-11)10-26-17-20-15-14(16(24)21-17)27-18(25)22(15)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCWJNJBUUYPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

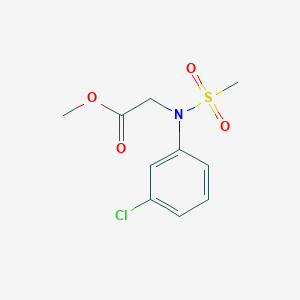
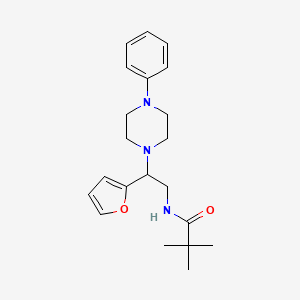
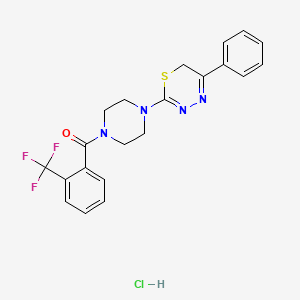
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2853615.png)
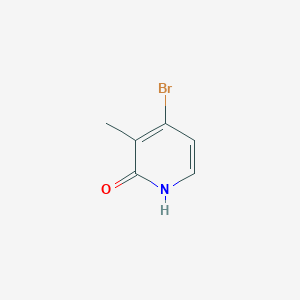
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime](/img/structure/B2853619.png)
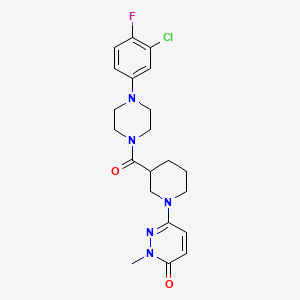
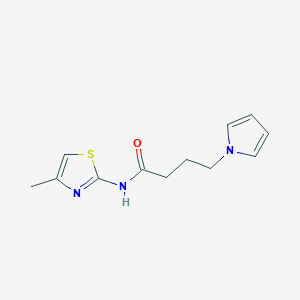
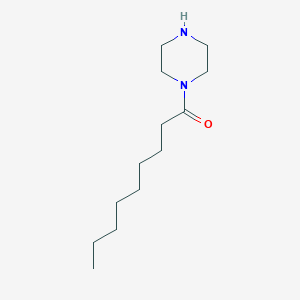
![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2853624.png)

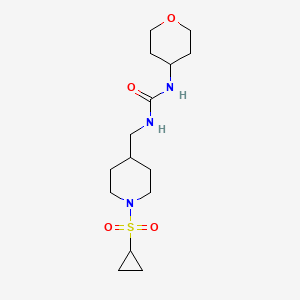
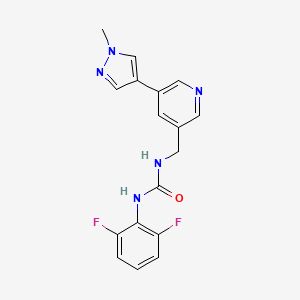
![N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2853632.png)